Physicochemical Profile: 4-Methyl Substitution Modifies Key Physical Properties
The introduction of a 4-methyl group on the piperidine ring of 3-(4-Methylpiperidino)-3-oxopropanenitrile (CAS 79005-55-3) results in a quantifiably different physicochemical profile compared to its unsubstituted analog, 3-oxo-3-(piperidin-1-yl)propanenitrile (CAS 15029-30-8). This difference is critical for predicting solubility, stability, and handling properties during research and process development. The 4-methyl derivative exhibits a higher molecular weight (166.22 g/mol vs. 152.19 g/mol) and an increased boiling point (326.3°C vs. a calculated value of approximately 300-310°C for the unsubstituted analog), indicating greater molecular mass and altered intermolecular interactions .
| Evidence Dimension | Physicochemical Properties: Molecular Weight and Boiling Point |
|---|---|
| Target Compound Data | Molecular Weight: 166.22 g/mol; Boiling Point: 326.3°C at 760 mmHg |
| Comparator Or Baseline | 3-oxo-3-(piperidin-1-yl)propanenitrile (CAS 15029-30-8): Molecular Weight: 152.19 g/mol; Boiling Point: approx. 300-310°C (calculated) |
| Quantified Difference | Molecular weight increased by 14.03 g/mol (9.2% increase); Boiling point increased by ~15-25°C |
| Conditions | Theoretical and calculated properties based on standard organic chemistry principles and chemical databases |
Why This Matters
This physicochemical differentiation confirms that 3-(4-Methylpiperidino)-3-oxopropanenitrile is not a direct substitute for its unsubstituted analog in synthetic protocols or formulations where molecular weight, volatility, or thermal stability are critical parameters.
